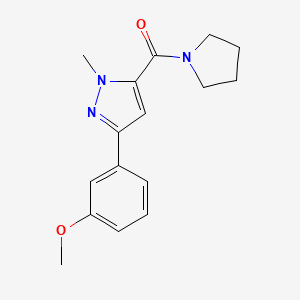

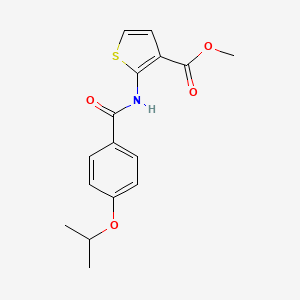

![molecular formula C23H26ClN3O2 B2518560 1-(叔丁基)-4-(1-(2-(4-氯苯氧基)乙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮 CAS No. 876889-26-8](/img/structure/B2518560.png)

1-(叔丁基)-4-(1-(2-(4-氯苯氧基)乙基)-1H-苯并[d]咪唑-2-基)吡咯烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a chemical entity that appears to be structurally related to several other compounds described in the literature. Although the exact compound is not directly discussed in the provided papers, similar structures with tert-butyl groups and chlorophenyl moieties are mentioned. For instance, a π-stacked chain of hydrogen-bonded dimers is observed in a compound with a tert-butyl and a 4-chlorophenyl group, suggesting potential for similar interactions in the compound of interest . Additionally, the synthesis of optical isomers of a related compound with a tert-butylphenyl group has been reported, indicating the possibility of chiral centers and stereoisomerism in the compound under analysis .

Synthesis Analysis

The synthesis of related compounds involves the use of column chromatography and deamination reactions . While the exact synthesis pathway for 1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is not provided, it can be inferred that similar synthetic strategies may be applicable. The presence of a tert-butyl group and a chlorophenoxy moiety suggests the potential use of electrophilic aromatic substitution and protective group strategies during the synthesis.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups and chlorophenyl rings often exhibit significant non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can influence the overall molecular conformation and crystal packing. The inclination of substituent phenyl rings relative to core heterocyclic structures, as seen in imidazo[1,2-a]pyridine derivatives, is also a relevant factor in the molecular structure analysis .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the presence of the tert-butyl group, which can provide steric hindrance, and the chlorophenoxy moiety, which may participate in nucleophilic substitution reactions. The imidazolyl group in the compound suggests potential for interactions with nucleophiles and electrophiles, as well as participation in hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be partially deduced from related structures. The tert-butyl group is known to impart hydrophobic character and may affect the solubility of the compound . The chlorophenoxy group could influence the compound's polarity and its ability to engage in intermolecular interactions. The crystal structure analysis of similar compounds indicates that the solid-state properties are likely to be dominated by non-covalent interactions, which could affect melting points, solubility, and crystal habit .

科学研究应用

简便的合成技术

- 对 2-咪唑啉的高效制备的研究重点介绍了一种可能与合成相关化合物(包括含叔丁基基团的化合物)相关的方法。该技术涉及使用叔丁基次氯酸盐直接从相应的二醛中高产率合成手性配体,这可能适用于创建像所讨论的那种复杂分子 (Ishihara & Togo, 2007).

电子和光学材料

- 对供体-受体-供体型聚合物的新的苯并咪唑衍生物的合成和电化学性质的研究可能表明在电子或光子器件中的应用。叔丁基基团的掺入和涉及 Stille 偶联的合成表明具有定制电子性质的材料的创建潜力 (Ozelcaglayan et al., 2012).

先进材料合成

- 已经探索了使用叔丁基基团对二醇的保护应用,这表明叔丁基在为有机合成创建保护基团中的相关性。此类方法可能对用于各种科学应用的复杂有机分子的合成或修饰很有用 (Osajima et al., 2009).

催化和化学反应

- 涉及叔丁基基团的双核镍(II)配合物对烯烃的催化环氧化研究提出了另一个潜在的应用领域。此类配合物可以催化未官能化烯烃的环氧化,表明所讨论的化合物可能在催化或作为催化体系的一部分中是有用的 (Rispens et al., 1996).

用于电子应用的分子工程

- 包含叔丁基基团的有机发光二极管 (OLED) 的空穴阻挡材料的开发表明指定化合物有可能用于电子或光电应用。此类材料对于提高 OLED 的效率和性能至关重要 (Wang et al., 2001).

属性

IUPAC Name |

1-tert-butyl-4-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN3O2/c1-23(2,3)27-15-16(14-21(27)28)22-25-19-6-4-5-7-20(19)26(22)12-13-29-18-10-8-17(24)9-11-18/h4-11,16H,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOASJAFOCIRSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

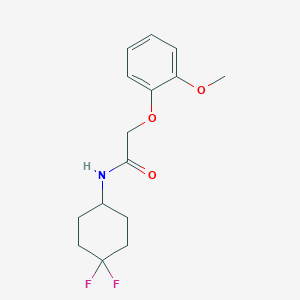

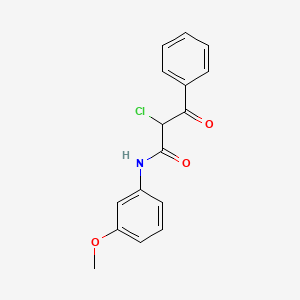

![N-(2-aminoethyl)-2,4-dichloro-N-{4-[(4-chlorophenyl)methoxy]phenyl}benzamide](/img/structure/B2518477.png)

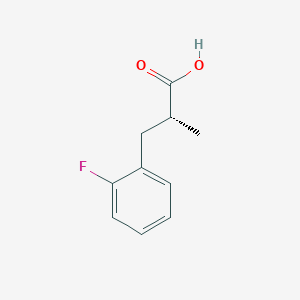

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2518478.png)

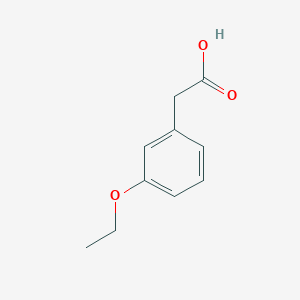

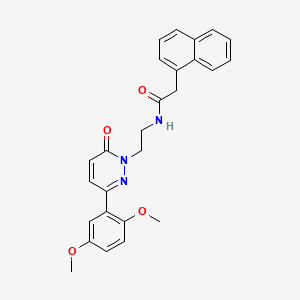

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2518485.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2518487.png)

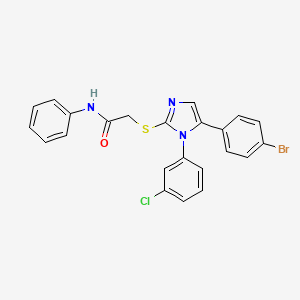

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide](/img/structure/B2518494.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2518495.png)